molecular formula C22H19F3N4O2 B2854029 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 922561-30-6

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No. B2854029
CAS RN: 922561-30-6
M. Wt: 428.415
InChI Key: SNGOYMAXDSHUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as MPT0B390, is a novel small-molecule inhibitor that has been extensively studied in recent years. This compound has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent.

Mechanism of Action

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide exerts its biological effects by inhibiting the activity of several key signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and STAT3. These pathways are involved in cell growth, survival, and proliferation, and their dysregulation is often observed in cancer and other diseases. By inhibiting these pathways, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and progression.
Biochemical and Physiological Effects
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It can induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It can also inhibit the activity of HIF-1α, a transcription factor that plays a critical role in angiogenesis and tumor growth. Additionally, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide can inhibit the expression of several pro-inflammatory cytokines, indicating its potential for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified, making it suitable for large-scale production. It has also been extensively studied in preclinical models, providing a wealth of data on its biological effects and potential therapeutic applications. However, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its precise molecular targets and downstream effects. Additionally, its efficacy and safety in human subjects have not yet been established, and clinical trials are needed to evaluate its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical models. Further studies are needed to evaluate its efficacy and safety in human subjects, and clinical trials are needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of inflammatory diseases, where its anti-inflammatory effects could be beneficial. Additionally, further studies are needed to elucidate its precise mechanism of action and downstream effects, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide involves a series of chemical reactions, starting with the reaction of 6-chloronicotinic acid with morpholine to form 6-morpholinonicotinic acid. This intermediate is then reacted with 3-aminobenzophenone to yield the desired product, N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide. The synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production.

Scientific Research Applications

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide has been extensively studied in various scientific research applications. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and anti-angiogenic effects, indicating its potential for the treatment of inflammatory diseases and angiogenesis-related disorders.

properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)17-6-4-15(5-7-17)21(30)26-18-3-1-2-16(14-18)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGOYMAXDSHUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.